(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene-3-carboxamide derivative characterized by a benzimidazole-phenyl moiety at the 4-position of the chromene core and a 2,5-dimethoxyphenyl imino group at the 2-position. The 2,5-dimethoxy substitution on the phenylimino group introduces electron-rich aromaticity, which may enhance π-π stacking interactions in biological targets compared to simpler phenyl or halogenated analogs .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethoxyphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24N4O4/c1-37-22-15-16-28(38-2)26(18-22)35-31-23(17-20-7-3-6-10-27(20)39-31)30(36)32-21-13-11-19(12-14-21)29-33-24-8-4-5-9-25(24)34-29/h3-18H,1-2H3,(H,32,36)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICOJHNZCWPHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Synthesis of the Chromene Core: The chromene structure can be synthesized via the cyclization of a suitable phenol derivative with an aldehyde in the presence of a catalyst.
Coupling Reactions: The benzimidazole and chromene intermediates are then coupled using a suitable linker, often involving amide bond formation through the reaction of an amine with a carboxylic acid derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and chromene moieties.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
Biologically, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential use in treating diseases. The benzimidazole moiety is known for its pharmacological activity, which could be harnessed in new drug formulations.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, altering their function. The chromene core may interact with cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Research Findings
While biological activity data for the target compound is absent in the provided evidence, structural comparisons suggest:
Enhanced π-Stacking Potential: The 2,5-dimethoxyphenyl group may improve interactions with aromatic residues in enzyme active sites compared to non-methoxy analogs .
Molecular Weight Considerations : The target’s higher molecular weight (~527 g/mol) compared to simpler analogs (e.g., 338 g/mol in ) may impact pharmacokinetics, requiring optimization for drug-likeness.
Biological Activity
The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene family. Its unique structural features suggest potential biological activities, particularly in the fields of oncology, antimicrobial therapy, and anti-inflammatory treatments. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by the following formula:
This structure includes:
- A chromene backbone , which is essential for its biological activity.
- A benzimidazole moiety , known for its pharmacological properties.
- Dimethoxyphenyl and carboxamide groups , which enhance solubility and reactivity.
1. Anticancer Properties
Recent studies have highlighted the compound's significant anticancer potential:
- Mechanism of Action : It induces apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest. This mechanism is crucial for disrupting mitotic processes in rapidly dividing cancer cells.
- Efficacy : The compound has shown IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), indicating its potency compared to standard chemotherapeutics .
2. Antimicrobial Effects
The compound demonstrates notable antimicrobial activity:
- Activity Spectrum : It has been effective against a range of bacterial strains, suggesting a mechanism that disrupts cellular processes essential for bacterial survival.
- Research Findings : Studies indicate that it may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways .
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- Mechanism : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with similar chromene derivatives is presented:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide | Chromene backbone with benzimidazole and dimethoxy groups | Anticancer, antimicrobial, anti-inflammatory |
| N-(4-chlorophenyl)-2H-chromene-3-carboxamide | Chromene with a chlorophenyl group | Anticancer activity but less potent than the benzimidazole derivative |
| N-(4-methylphenyl)-2H-chromene-3-carboxamide | Methyl substitution on phenyl ring | Moderate anticancer activity; lacks broad-spectrum antimicrobial effects |
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : It inhibits various enzymes involved in critical biochemical pathways related to cancer progression and inflammation.
- Tubulin Interaction : The compound binds to tubulin at the colchicine site, disrupting microtubule dynamics essential for mitosis and leading to apoptosis in cancer cells .
- Signal Modulation : It may influence signaling pathways associated with cell survival and proliferation, enhancing its anticancer effects.
Case Studies and Research Findings
Several studies support the biological activities of this compound:
- Anticancer Study : A study published in MDPI reported that the compound effectively induced apoptosis in MCF-7 cells through specific signaling pathways .
- Antimicrobial Study : Another research article demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent .
- Anti-inflammatory Study : Research indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, highlighting its anti-inflammatory potential .
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-2H-chromene-3-carboxamide?
- Methodology: The compound’s chromene and benzimidazole moieties suggest a multi-step synthesis. Begin with a base structure like 2-imino-N-phenyl-2H-chromene-3-carboxamide (as in ) . Introduce the benzimidazole group via condensation of 1,2-diaminobenzene derivatives with carbonyl intermediates. The dimethoxyphenylimino group can be incorporated using nucleophilic substitution or Schiff base formation. Optimize reaction conditions (e.g., solvent, temperature) to stabilize the (Z)-configuration. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) and characterize using elemental analysis, IR, and NMR .
Q. How can the structural integrity of this compound be confirmed?
- Methodology: Use a combination of spectroscopic techniques:
- 1H/13C NMR: Identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, chromene olefinic protons at δ ~6.5–7.5 ppm) and confirm stereochemistry via coupling constants.
- IR: Verify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and imine C=N (~1600 cm⁻¹).
- Mass Spectrometry (MS): Confirm molecular ion peaks and fragmentation patterns consistent with the expected structure.
Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. What safety protocols are critical for handling this compound?
- Methodology: While direct safety data for this compound is unavailable, structurally similar benzimidazole-chromene hybrids (e.g., ) require standard precautions:
- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particulates.
- Store in airtight containers at –20°C under inert atmosphere to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of the chromene core?
- Methodology:
- Catalyst Screening: Test iodine (I₂) or TBHP (tert-butyl hydroperoxide) to promote cyclization (as in ) .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
- Temperature Gradients: Perform reactions under reflux (e.g., MeOH at 65°C) or microwave-assisted conditions to enhance kinetics.
Monitor by TLC and isolate byproducts (e.g., lactams, pyrimidones) for structural analysis .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodology:
- Variable Temperature NMR: Assess dynamic effects (e.g., rotameric equilibria in amide bonds).
- 2D NMR (COSY, HSQC): Assign overlapping signals and confirm connectivity.
- X-ray Crystallography: Resolve stereochemical ambiguities if single crystals are obtainable (e.g., ’s benzimidazole analogs) .
- Computational Validation: Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09) .
Q. What strategies mitigate byproduct formation during benzimidazole coupling?
- Methodology:
- Protecting Groups: Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc to prevent undesired cyclization.
- Stepwise Assembly: Synthesize the benzimidazole and chromene units separately before coupling via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Reaction Monitoring: Use LC-MS to detect intermediates and adjust stoichiometry in real-time .
Q. How can the compound’s photophysical properties be evaluated for potential bioimaging applications?
- Methodology:
- UV-Vis Spectroscopy: Measure absorbance maxima (e.g., π→π* transitions in chromene at ~300–400 nm).
- Fluorescence Spectroscopy: Quantify quantum yield using a reference standard (e.g., quinine sulfate).
- Solvatochromism Studies: Test emission in solvents of varying polarity to assess intramolecular charge transfer .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodology:
- Purity Assessment: Verify compound purity (>95% via HPLC) to rule out impurities as activity modulators.
- Assay Variability: Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., methoxy→ethoxy substitutions) to isolate pharmacophoric groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
